6-(3-Furan-2-yl-acryloylamino)-hexanoic acid
Overview
Description
6-(3-Furan-2-yl-acryloylamino)-hexanoic acid is an organic compound that features a furan ring, an acryloyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid typically involves the reaction of 3-furan-2-yl-acryloyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(3-Furan-2-yl-acryloylamino)-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acryloyl group can be reduced to form the corresponding saturated amide.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
6-(3-Furan-2-yl-acryloylamino)-hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid involves its interaction with specific molecular targets. The furan ring and acryloyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-acryloyl chloride: A precursor in the synthesis of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid.
Furan-2,3-dione derivatives: Oxidation products of furan-containing compounds.
Saturated amide derivatives: Reduction products of acryloyl-containing compounds.
Uniqueness
This compound is unique due to its combination of a furan ring, an acryloyl group, and a hexanoic acid chain.
Properties
IUPAC Name |
6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(8-7-11-5-4-10-18-11)14-9-3-1-2-6-13(16)17/h4-5,7-8,10H,1-3,6,9H2,(H,14,15)(H,16,17)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFXSGLCBNBRPM-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328299 | |
Record name | 6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24800995 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
406725-33-5 | |
Record name | 6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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